![molecular formula C11H12BrN3 B1442941 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline CAS No. 1182985-22-3](/img/structure/B1442941.png)
4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline
Overview
Description
The compound “4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline” is a complex organic molecule that contains a brominated pyrazole ring attached to an aniline group via an ethyl linker . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Aniline is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a brominated pyrazole ring, an ethyl linker, and an aniline group. The bromine atom on the pyrazole ring would be expected to significantly influence the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the brominated pyrazole and aniline groups. For example, the bromine atom would likely make the compound relatively heavy and possibly more reactive .Scientific Research Applications
Facile Synthesis and Antimicrobial Activity
A study by Banoji et al. (2022) introduced a facile one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, showing significant antibacterial and antifungal activity. This method emphasizes the potential application of such compounds as fluorescence probes in biological imaging due to their emissions in the redshift region (Banoji et al., 2022).
Molecular Structure Analysis
Ying Zhu et al. (2013) conducted a study focusing on the molecular structure of a similar pyrazole derivative. The research provides insights into the conformation and geometrical relationships of the molecule, contributing to a deeper understanding of its chemical behavior and potential applications in materials science (Ying Zhu et al., 2013).
Synthetic Applications
The work by Karcı and Demirçalı (2007) on the synthesis of disazo pyrazolo [1,5-a]pyrimidines from p-substituted anilines demonstrates the versatility of pyrazole derivatives in the development of novel compounds with potential applications in dyes and pigments (Karcı & Demirçalı, 2007).
Corrosion Inhibition
Hengliang Wang et al. (2006) explored the potential activity of bipyrazole derivatives, including compounds similar to 4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]aniline, as corrosion inhibitors. Their theoretical study using density functional theory (DFT) elucidates the inhibition efficiencies and reactive sites of these compounds (Hengliang Wang et al., 2006).
Anticancer Activity
Shili Shen et al. (2012) synthesized novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives, showing suppression of lung cancer cell growth. This study highlights the potential of pyrazole-based compounds in anticancer applications (Shili Shen et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrazoline derivatives have been reported to interact with a broad range of biological targets . These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit a variety of biological and pharmacological activities . For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially by scavenging free radicals and reactive oxygen species (ROS) .
Biochemical Pathways
For example, pyrazoline derivatives have been associated with the modulation of oxidative stress pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
For instance, pyrazoline derivatives have been reported to exhibit antioxidant activity, potentially reducing oxidative stress and cellular damage .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of a compound .
Future Directions
properties
IUPAC Name |
4-[2-(4-bromopyrazol-1-yl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-10-7-14-15(8-10)6-5-9-1-3-11(13)4-2-9/h1-4,7-8H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGPLPZKUQWGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=C(C=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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